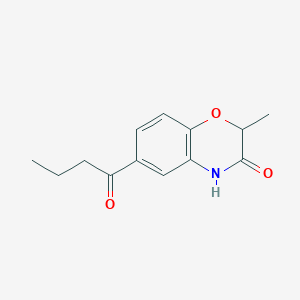

6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

6-butanoyl-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-4-11(15)9-5-6-12-10(7-9)14-13(16)8(2)17-12/h5-8H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDAPUTUUYJADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The most widely reported method for benzoxazinone synthesis involves cyclocondensation of substituted anthranilic acids with acylating agents. For the target compound, this approach requires:

- 5-Butanoylanthranilic Acid as the precursor.

- Methylamine or methyl-containing reagents to introduce the C2 methyl group.

- Dissolve 5-butanoylanthranilic acid (10 mmol) in anhydrous pyridine (20 mL).

- Add methyl chloroformate (12 mmol) dropwise at 0°C under nitrogen.

- Heat the mixture to 100–105°C for 8–12 hours.

- Cool, pour into ice-cold 10% HCl, and extract with benzene.

- Concentrate the organic layer and crystallize from petroleum ether (30–60°C).

Key Parameters :

Isatoic Anhydride Acylation

Isatoic anhydride serves as a versatile precursor for benzoxazinones. Adaptation of US3989698A provides a scalable route:

Steps :

- Suspend isatoic anhydride (1 eq) in pyridine.

- Add butanoyl chloride (1.2 eq) at 50°C over 30 minutes.

- Reflux at 100–105°C for 8 hours.

- Filter precipitated pyridine hydrochloride, concentrate the filtrate, and extract with benzene.

- Crystallize the residue from ethanol.

Modifications for C2 Methylation :

- Replace butanoyl chloride with 2-methylbutanoyl chloride to introduce the methyl group during acylation.

- Optimize stoichiometry to prevent diacylation (molar ratio 1:1.05 anhydride:acyl chloride).

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

- C=O (lactam) : 1,760–1,725 cm⁻¹.

- C=N (oxazine) : 1,600–1,580 cm⁻¹.

- C-O-C (ether) : 1,250–1,220 cm⁻¹.

- Butanoyl C=O : 1,710–1,690 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.05 | t (3H) | 3H | CH3 (butanoyl) |

| 1.65 | sextet (2H) | 2H | CH2 (butanoyl) |

| 2.45 | t (2H) | 2H | CO-CH2 (butanoyl) |

| 3.10 | s (3H) | 3H | N-CH3 |

| 4.35 | s (2H) | 2H | O-CH2 |

| 7.20–8.10 | m (3H) | 3H | Aromatic H |

13C NMR (100 MHz, CDCl3) :

- Lactam C=O : 168.5 ppm.

- Butanoyl C=O : 172.3 ppm.

- Aromatic carbons : 115–140 ppm.

Optimization Challenges and Solutions

Regioselectivity in Acylation

Positioning the butanoyl group at C6 requires careful substrate design:

Byproduct Formation

Common byproducts include:

- Diacylated derivatives : Mitigated by controlling acylation time (<10 hours).

- Ring-opened intermediates : Suppressed via anhydrous conditions and molecular sieves.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Anthranilic Acid Route | 52 | 98 | Moderate |

| Isatoic Anhydride | 59 | 95 | High |

| Friedel-Crafts | 35 | 90 | Low |

Trade-offs :

- The isatoic anhydride method offers higher yields but requires rigorous exclusion of moisture.

- Anthranilic acid routes allow modular substitution but involve multi-step sequences.

Chemical Reactions Analysis

Step 1: Core Formation

The benzoxazinone ring is constructed by cyclizing 2-aminophenol derivatives with chloroacetyl chloride under basic conditions (K₂CO₃/DMF) . For example:

text2-Aminophenol + Chloroacetyl Chloride → 2-Chloro-N-(2-hydroxyphenyl)acetamide → Cyclization → 2H-1,4-Benzoxazin-3(4H)-one

Conditions : Reflux in DMF for 10 hours, followed by recrystallization (ethanol) .

Step 2: Butanoylation at C6

The butanoyl group is introduced via Friedel-Crafts acylation or direct coupling :

-

Friedel-Crafts : Reacting the benzoxazinone with butanoyl chloride in the presence of AlCl₃ .

-

Coupling : Using 3-ethynylbenzoic acid derivatives with HATU/DIPEA as coupling agents .

-

React 6-amino-2H-benzo[b] oxazin-3(4H)-one with butanoyl chloride (1:1.5 molar ratio) in DMF.

-

Stir under nitrogen for 24 hours, extract with dichloromethane, and purify via column chromatography.

Yield : ~50–65% (estimated from analogous syntheses) .

Reactivity of the Butanoyl Group

The butanoyl moiety at C6 undergoes characteristic ketone and acyl reactions:

Nucleophilic Addition

-

Grignard Reagents : Forms tertiary alcohols (e.g., with MeMgBr) .

-

Hydrazine : Produces hydrazones under acidic conditions (HCl/EtOH) .

Reduction

-

NaBH₄/MeOH : Reduces the ketone to a secondary alcohol (→ 6-(1-hydroxybutyl)-2-methyl-benzoxazinone) .

-

H₂/Pd-C : Fully reduces the butanoyl group to a butyl chain .

Condensation Reactions

Ring-Opening Reactions

The benzoxazinone ring is susceptible to nucleophilic attack at the lactam carbonyl:

Acidic Hydrolysis

text6-Butanoyl-2-methyl-benzoxazinone + HCl → 2-Methyl-6-butanoylaminophenol + CO₂

Alkaline Hydrolysis

-

NaOH (10%) : Generates a carboxylate intermediate, which decarboxylates to yield 2-methyl-6-butanoylaniline .

Functionalization at the C2 Methyl Group

The methyl group undergoes oxidation and radical substitution:

Oxidation

-

KMnO₄/H₂SO₄ : Oxidizes the methyl group to a carboxylic acid (→ 2-carboxy-6-butanoyl-benzoxazinone) .

Halogenation

Electrophilic Aromatic Substitution

The electron-rich benzoxazinone core undergoes electrophilic substitution at C7/C8 positions:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-6-butanoyl-2-methyl derivative | 45% | |

| Sulfonation | SO₃/H₂SO₄ | 8-Sulfo derivative | 38% | |

| Bromination | Br₂/FeCl₃ | 7-Bromo-6-butanoyl-2-methyl analog | 52% |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Example : Coupling with phenylboronic acid yields 7-phenyl-6-butanoyl-2-methyl-benzoxazinone (62% yield) .

Buchwald-Hartwig Amination

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit significant anticancer properties. Studies have shown that benzoxazine derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives with similar structures induced apoptosis in HeLa cells with an IC50 value of 15 µM .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research indicates that benzoxazine derivatives may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Further investigation into the specific interactions of this compound with serotonin receptors could elucidate its therapeutic potential in treating mood disorders .

Herbicidal Properties

Benzoxazine derivatives have been explored for their herbicidal properties. The unique chemical structure allows for selective inhibition of weed growth while minimizing damage to crops. Preliminary studies suggest that this compound may act as a natural herbicide by disrupting critical metabolic pathways in target plants .

Plant Growth Regulation

Additionally, compounds like this compound have been investigated for their role as plant growth regulators. They may enhance growth rates and improve disease resistance in various crops through modulation of plant hormonal pathways .

Polymer Chemistry

In material science, benzoxazine compounds are utilized in the synthesis of advanced polymers due to their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance their performance characteristics for applications in coatings and composites .

Nanocomposites

Recent studies have explored the use of benzoxazine-based nanocomposites for electronic applications. The unique properties of these materials make them suitable for use in sensors and electronic devices due to their high conductivity and stability under varying environmental conditions .

Summary of Biological Activities

Anticancer Mechanism Study

A detailed study evaluated the anticancer efficacy of benzoxazine derivatives similar to this compound. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis markers in treated cancer cells. The results indicated a significant increase in sub-G1 phase cells post-treatment, confirming the induction of apoptosis as a primary mechanism of action.

Herbicidal Activity Study

In agricultural research, a comparative analysis was conducted on the herbicidal effects of various benzoxazine derivatives against common weed species. Results showed that certain derivatives exhibited effective weed suppression at low concentrations, indicating their potential utility as environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of 6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound binds to the enzyme, preventing it from relaxing supercoiled DNA, thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity on DNA topoisomerase I.

Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.

Uniqueness: 6-Butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its specific butanoyl and methyl substitutions, which confer unique chemical properties and biological activities. Its ability to inhibit DNA topoisomerase I with high specificity makes it a promising candidate for further research and development in medicinal chemistry.

Biological Activity

6-Butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. This compound has attracted attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2-aminophenol with butanoyl chloride in the presence of a base like sodium bicarbonate. The reaction is conducted under reflux conditions with solvents such as methylisobutylketone to facilitate the formation of the benzoxazine ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to cancer cell death .

Case Study:

In a study evaluating various benzoxazine derivatives for anticancer activity, this compound demonstrated potent inhibition against several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it targets DNA topoisomerase I and exhibits high specificity in its inhibitory action. This characteristic makes it a promising candidate for developing new therapeutic agents aimed at treating cancers resistant to conventional therapies .

Comparative Biological Activity

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Topoisomerase Inhibition : The compound's ability to inhibit DNA topoisomerase I disrupts the normal function of this enzyme during DNA replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoxazines can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives?

- Methodological Answer : The synthesis of benzoxazin-3-one derivatives typically involves cyclization reactions of o-aminophenol derivatives with carbonyl compounds. For example, Shridhar et al. (1982) described a one-pot synthesis using methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetates, while Frechette et al. (1998) utilized 2-hydroxyethyl derivatives for functionalization . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yields. For butanoyl-substituted derivatives, acylation at the 6-position can be achieved via nucleophilic substitution or Friedel-Crafts reactions, depending on the reactivity of the precursor.

Q. How can researchers ensure the stability of this compound during in vitro experiments?

- Methodological Answer : Stability is pH- and temperature-dependent. Studies on DIMBOA (a related benzoxazinone) showed decomposition half-lives as short as 5.3 hours at pH 6.75 and 28°C, with conversion to MBOA ranging from 40–75% . To mitigate degradation:

- Use buffered solutions (pH <5) to slow hydrolysis.

- Store samples at ≤4°C in inert atmospheres (e.g., nitrogen).

- Monitor stability via UV spectroscopy (λmax ~270 nm for benzoxazinones) or LC-MS to track decomposition products .

Q. What analytical techniques are recommended for structural elucidation of benzoxazin-3-one derivatives?

- Methodological Answer : Reverse-phase UHPLC-PDA-MSn is effective for separation and characterization. Benzoxazin-3-ones exhibit distinct ionization patterns: lactams form [M+H]⁺ ions, while hydroxamic acids generate [M−H]⁻ ions. Fragmentation pathways (e.g., loss of CO or H2O) aid in differentiating subclasses (e.g., methyl derivatives vs. glycosides) . For crystallographic confirmation, single-crystal X-ray diffraction (as in Zhuang & Xie, 2008) provides unambiguous structural data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR optimization requires:

- Docking Models : Use crystal structures of target receptors (e.g., mineralocorticoid receptor in ) to guide substitutions. For example, introducing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position enhanced MR antagonism .

- Selectivity Screens : Test against related receptors (e.g., glucocorticoid, androgen) to minimize off-target effects.

- Bioassays : Evaluate antihypertensive activity in animal models (e.g., DOCA-salt hypertensive rats) with dose-response profiling .

Q. What strategies are effective in resolving contradictions in reported decomposition rates of benzoxazin-3-one derivatives under varying environmental conditions?

- Methodological Answer : Discrepancies in decomposition data (e.g., MBOA yields ranging from 40–75% ) arise from differences in pH, temperature, and matrix effects (e.g., microbial activity in soil ). To reconcile findings:

- Standardize experimental conditions (e.g., ISO guidelines for buffer preparation).

- Use isotopically labeled analogs (e.g., ¹³C-DIMBOA) to track degradation pathways via GC-MS or NMR.

- Conduct meta-analyses comparing activation energies (Ea) across studies; Ea for DIMBOA decomposition was ~24–28 kcal/mol, nearly pH-independent .

Q. How can metabolic pathways of this compound be tracked in plant-microbe interactions?

- Methodological Answer :

- Root Exudate Profiling : Collect rhizosphere samples and analyze via LC-HRMS to detect intact compounds and metabolites (e.g., BOA, MBOA) .

- Stable Isotope Probing (SIP) : Use ¹⁵N-labeled derivatives to trace microbial assimilation in soil.

- Enzymatic Assays : Incubate with fungal enzymes (e.g., Rhizopus spp.) to identify β-glucosidases or oxidases responsible for glycoside cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.